molecular formula C21H26OSi B8615625 t-Butylpent-4-ynyloxy diphenyl silane CAS No. 91266-03-4

t-Butylpent-4-ynyloxy diphenyl silane

Cat. No. B8615625
M. Wt: 322.5 g/mol
InChI Key: LFOHWUQSMHJNEE-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A mixture of pentynol (8.0 g, 95 mmol), t-butyldiphenylsilylchloride (28 g, 114 mmol) and Et3N (14 g, 138 mmol) in CH2Cl2 is stirred at room temperature for 16 h, treated with 1M K2CO3 and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo. The residue is purified by filtration on a silica pad to obtain 30 g of t-butylpent-4-ynyloxy diphenyl silane (yield: 98%
Name
pentynol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])#[C:2][CH2:3][CH2:4][CH3:5].[Si:7](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CCN(CC)CC.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[C:20]([Si:7]([O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH3:23])([CH3:21])[CH3:22] |f:3.4.5|

Inputs

Step One
Name
pentynol
Quantity
8 g
Type
reactant
Smiles
C(#CCCC)O
Name
Quantity
28 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
Name
Quantity
14 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is purified by filtration on a silica pad

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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